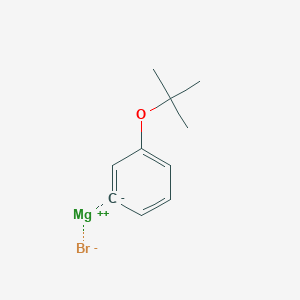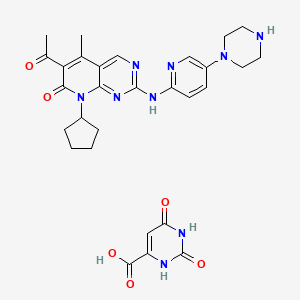
2-((1R,2R,3S,5R)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is a complex organic compound characterized by its unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.
Hydroxylation: The hydroxyl group is added through a controlled oxidation reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-((1R,3S,5R,7S)-6-oxo-2-phenyladamantan-2-yl)acetic acid.
Reduction: Formation of 2-((1R,3S,5R,7S)-6-Hydroxy-2-cyclohexyladamantan-2-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,3S,5R,7S)-3-phenyladamantan-1-yl)acetic acid
- 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid
Uniqueness
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(6-hydroxy-2-phenyl-2-adamantyl)acetic acid |
InChI |
InChI=1S/C18H22O3/c19-16(20)10-18(13-4-2-1-3-5-13)14-6-11-7-15(18)9-12(8-14)17(11)21/h1-5,11-12,14-15,17,21H,6-10H2,(H,19,20) |
InChI Key |
XZNOIOFBLYHWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3(CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



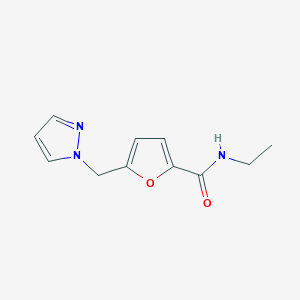
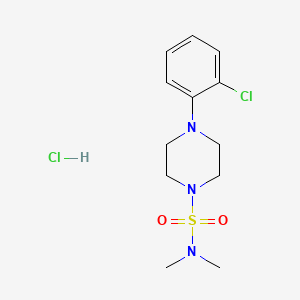
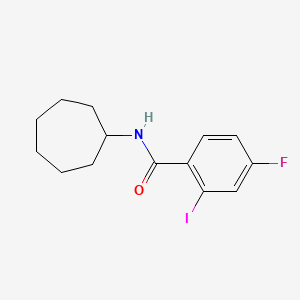
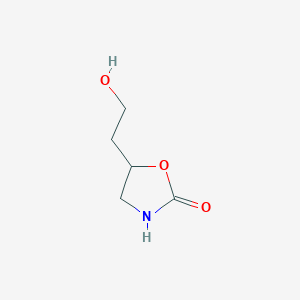

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
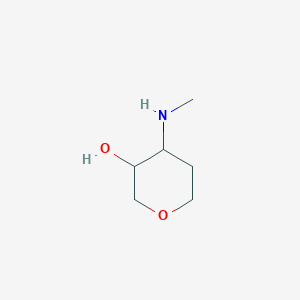

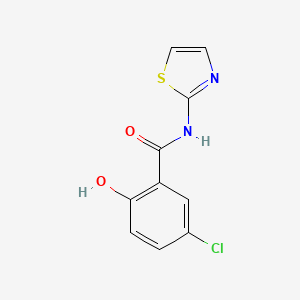
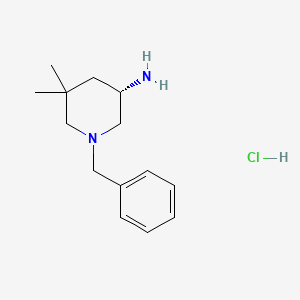
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
